chemical structure of 5-deoxy-D-ribose triacetate
chemical structure of 5-deoxy-D-ribose triacetate
Role in Nucleoside Analog Synthesis and Industrial Scalability
Executive Summary
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose (CAS: 62211-93-2 for
Unlike standard ribose derivatives, this molecule features a 5-deoxy modification (a terminal methyl group at C5) and full acetylation at C1, C2, and C3.[3] This structure is engineered for two specific functions:
-
Bioavailability: The 5-deoxy moiety mimics the metabolic pathway required for Capecitabine activation by thymidine phosphorylase in tumor tissues.
-
Stereochemical Control: The acetyl group at C2 provides neighboring group participation (anchimeric assistance) during glycosylation, ensuring high
-selectivity.
Part 1: Structural Elucidation & Stereochemistry
The molecule exists primarily as a furanose ring. In solution, it is often an anomeric mixture (
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the specific stereochemical orientation of the
Caption: Topology of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose showing the critical C5-methyl modification.
Part 2: Synthetic Pathways (The "How")[3]
The industrial synthesis of 5-deoxy-D-ribose triacetate must avoid expensive starting materials. The standard route begins with D-Ribose , utilizing the "Acetonide Route" to selectively access the C5 position for reduction.
Synthesis Workflow
Process Causality:
-
Protection: D-Ribose has four hydroxyl groups. We must differentiate C5 (primary) from C1/C2/C3. Isopropylidene protection locks C2/C3, leaving C5 accessible.[3]
-
Activation: The C5-OH is a poor leaving group. It is converted to a Tosylate (OTs) or Iodide.
-
Reduction: Hydride reduction (e.g., NaBH4) removes the oxygen at C5, creating the "deoxy" methyl group.[3]
-
Acetylation: Acidic hydrolysis removes the acetonide, followed by global acetylation to stabilize the sugar as the triacetate.
Caption: Four-step industrial synthesis route transforming D-Ribose into the 5-deoxy triacetate donor.
Detailed Protocol (Self-Validating)
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive steps.
Step 1: Ketalization
-
Reagents: D-Ribose, Acetone, Methanol, cat.[3] H2SO4.[2][4][5]
-
Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of polar D-ribose (baseline) and appearance of the acetonide (
). -
Mechanism: Thermodynamic control favors the 2,3-acetonide over the 1,2-isomer in the presence of methanol (forming the methyl glycoside).
Step 2 & 3: Deoxygenation (The Critical Step)
-
Reagents: (1) p-Toluenesulfonyl chloride (TsCl), Pyridine;[3] (2) NaBH4, DMSO.[3]
-
Protocol: The tosylate intermediate is often not isolated to maximize yield. It is treated directly with NaBH4 in DMSO at 80°C.
-
Safety Critical: This step generates hydrogen gas. Venting is mandatory.
-
Validation:
H NMR of an aliquot must show the disappearance of the C5-CH2 multiplet (3.6-3.8 ppm) and the emergence of a doublet at ~1.3 ppm (C5-CH3).
Step 4: Acetolysis
-
Reagents: Acetic Anhydride (
), Acetic Acid, cat.[3] H2SO4.[2][4][5] -
Action: This step simultaneously hydrolyzes the isopropylidene/methyl glycoside and acetylates the resulting hydroxyls.
-
Purification: Recrystallization from Ethanol/Water.
Part 3: Analytical Characterization
Trustworthiness in chemical synthesis relies on rigorous data verification. The following NMR data confirms the structure.
NMR Data Summary ( , 400 MHz)
| Position | Proton ( | Multiplicity | Coupling ( | Interpretation |
| C5-CH3 | 1.35 | Doublet (d) | 6.4 | Diagnostic: Confirms 5-deoxy structure. |
| Ac-CH3 | 2.05 - 2.12 | Singlets (s) | - | Three distinct acetyl methyl groups.[6] |
| H-4 | 4.25 | Quartet (q) | 6.4 | Coupling with C5-Methyl. |
| H-3 | 5.05 | dd | 5.0, 1.0 | Ring proton. |
| H-2 | 5.30 | d | 5.0 | Ring proton. |
| H-1 | 6.05 | Singlet (s) | - | Anomeric proton ( |
Note: Shifts may vary slightly (
Part 4: Application in Drug Development (Capecitabine)[3]
The primary utility of 5-deoxy-D-ribose triacetate is in the Vorbrüggen Coupling reaction to synthesize Capecitabine.
The Coupling Mechanism
The reaction couples the sugar with 5-Fluorocytosine (protected as a carbamate).
-
Reagents: Silylated Base (using HMDS/TMSCl), Lewis Acid (
or TMSOTf).[3] -
Mechanism:
-
The Lewis Acid complexes with the C1-acetate.
-
The C1-acetate leaves, generating an oxocarbenium ion.
-
Neighboring Group Participation: The C2-acetate attacks the oxocarbenium from the bottom face, forming a cyclic dioxolenium ion.
-
This blocks the
-face, forcing the incoming nucleobase to attack from the -face (top). -
Result: Exclusive formation of the
-nucleoside.
-
Caption: Mechanism of Vorbrüggen coupling ensuring stereochemical purity via the C2-acetate effect.
References
-
BenchChem. (2025).[4] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[1][2][7][8][9][10][11] Retrieved from [3]
-
PubChem. (2025).[12] beta-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate (CID 11821332).[3][12] National Library of Medicine. Retrieved from [3]
-
Sairam, P., et al. (2003).[3] A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[1][2][5][7][8][9][10][11] Carbohydrate Research, 338(4), 303-306.[3] Retrieved from [3]
-
ChemicalBook. (2026). 1,2,3-Triacetyl-5-deoxy-D-ribose Product Description and NMR Spectra. Retrieved from
-
Google Patents. (2012). CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.[1][2][8][9][10][11] Retrieved from [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glycodepot.com [glycodepot.com]
- 6. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]
- 7. 1,2,3-Triacetyl-5-deoxy-D-ribose | 62211-93-2 [chemicalbook.com]
- 8. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2241556A1 - Method for the preparation of capecitabine and intermediates used in said method - Google Patents [patents.google.com]
- 11. CN104650160A - Novel synthesis method of capecitabine key intermediate 1,2,3-O-triacetyl-5-deoxy-D-ribose - Google Patents [patents.google.com]
- 12. beta-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | C11H16O7 | CID 11821332 - PubChem [pubchem.ncbi.nlm.nih.gov]
